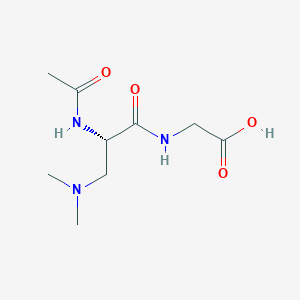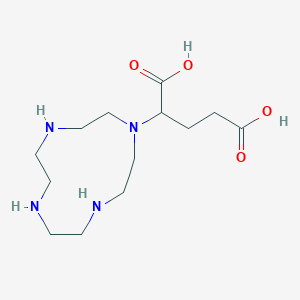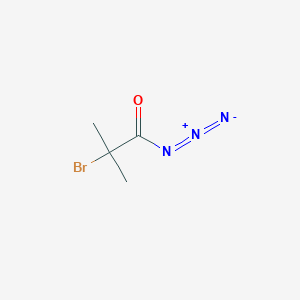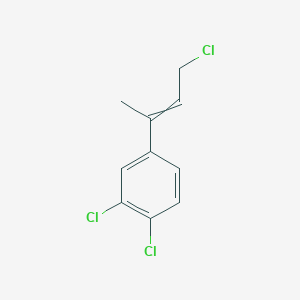![molecular formula C11H12N2O B12593063 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- CAS No. 651314-52-2](/img/structure/B12593063.png)
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound includes an isoxazole ring attached via an ethynyl group, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods often involve the hydrogenation of cycloalkenes using catalysts such as platinum or nickel .
Análisis De Reacciones Químicas
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium or platinum.
Substitution: The compound can undergo substitution reactions with various electrophiles to form addition products.
Common reagents and conditions used in these reactions include MCPBA for oxidation and hydrogen gas with palladium or platinum catalysts for reduction. The major products formed from these reactions include epoxides and other polyfunctionalized bicyclic systems .
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be compared with other similar compounds, such as:
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound has an oxygen atom in place of the nitrogen atom, leading to different chemical properties and applications.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic structure, which affects its reactivity and biological activity.
The uniqueness of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- lies in its specific combination of an azabicyclo structure with an isoxazole ring, providing distinct chemical and biological properties that make it valuable for various scientific research applications.
Propiedades
Número CAS |
651314-52-2 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5-[2-(1-azabicyclo[2.2.1]heptan-7-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O/c1(10-3-6-12-14-10)2-11-9-4-7-13(11)8-5-9/h3,6,9,11H,4-5,7-8H2 |
Clave InChI |
IUEPDRYKTARBKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C2C#CC3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)




![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)

![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)

![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)

